molecular formula C15H22O3 B1217064 2-Ethylhexyl 4-hydroxybenzoate CAS No. 5153-25-3

2-Ethylhexyl 4-hydroxybenzoate

Cat. No.: B1217064
CAS No.: 5153-25-3
M. Wt: 250.33 g/mol
InChI Key: VTIMKVIDORQQFA-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-hydroxybenzoate (2-EHHB, CAS 5153-25-3), also known as octylparaben, is a synthetic ester derived from 4-hydroxybenzoic acid and 2-ethylhexanol. It is characterized by a branched alkyl chain, which enhances its hydrophobicity compared to linear-chain parabens. This compound is widely utilized as a preservative in cosmetics, personal care products, and industrial formulations due to its antimicrobial properties . Additionally, 2-EHHB serves as a model compound in biochemical research to study hydrophobic interactions in protein folding and membrane dynamics .

Preparation Methods

Conventional Esterification Methods

The synthesis of 2-ethylhexyl 4-hydroxybenzoate primarily involves the esterification of p-hydroxybenzoic acid with 2-ethylhexanol. This reaction is typically catalyzed by protic acids such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TSA) under reflux conditions . The mechanism follows Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of p-hydroxybenzoic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by 2-ethylhexanol.

Reaction Parameters:

  • Molar Ratio : A 1:1.2–1.5 stoichiometric excess of 2-ethylhexanol to p-hydroxybenzoic acid is employed to drive equilibrium toward ester formation .

  • Temperature : Reactions are conducted at 150–200°C, with reflux conditions necessary to maintain kinetic energy for bond rearrangement .

  • Catalyst Loading : Acid catalysts are used at 1.5–5.5% (w/w) relative to the total reactant mass .

Water generated during esterification is removed via azeotropic distillation using solvents like toluene or xylene, which form low-boiling azeotropes with H<sub>2</sub>O . Post-reaction, crude product purification involves neutralization with NaHCO<sub>3</sub>, followed by washing with hot water to remove unreacted acid and catalyst residues .

Alternative Catalytic Systems

Solid Superacid Catalysts

Recent advancements utilize heterogeneous catalysts such as SO<sub>4</sub><sup>2−</sup>/TiO<sub>2</sub>-WO<sub>3</sub> for improved efficiency and reusability . These catalysts exhibit Brønsted and Lewis acid sites, enhancing esterification rates while minimizing side reactions. Under optimized conditions (190°C, 4–10 hours), yields exceeding 85% are achieved, with catalyst recovery rates of 90% after five cycles .

Waugh-Type Polyoxometalates

The ammonium salt of a manganese-molybdenum polyoxometalate, (NH<sub>4</sub>)<sub>6</sub>[MnMo<sub>9</sub>O<sub>32</sub>]·8H<sub>2</sub>O, has demonstrated high catalytic activity in esterification . At 0.2 g catalyst loading and 120°C, this system achieves 92% conversion in 3 hours, outperforming traditional H<sub>2</sub>SO<sub>4</sub> by reducing reaction time and energy consumption .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors with automated temperature and pressure controls to ensure reproducibility . Key features include:

  • Reactor Design : Stainless steel or glass-lined reactors with Dean-Stark traps for efficient water removal .

  • Purification : Vacuum distillation (0.1–1 kPa) isolates the ester from unreacted alcohol, with final purity >99% confirmed via HPLC .

Table 1: Physicochemical Properties Influencing Synthesis

PropertyValue
Molecular Weight250.333 g/mol
Density1.035 g/cm³
Boiling Point362.6°C (760 mmHg)
Melting Point118–120°C
Flash Point144.6°C

Purification Techniques

Post-synthesis purification is critical for removing residual p-hydroxybenzoic acid, catalysts, and byproducts. A patented method involves:

  • Acid Washing : Crude product is treated with 5–10% (v/v) aqueous H<sub>2</sub>SO<sub>4</sub> to protonate unreacted acid, facilitating separation into organic and aqueous layers .

  • Solvent Extraction : The organic layer (containing the ester) is extracted with ethyl acetate, dried over anhydrous MgSO<sub>4</sub>, and concentrated under reduced pressure .

  • Recrystallization : High-purity esters (>99.5%) are obtained by recrystallization from ethanol/water mixtures (3:1 v/v) .

Reaction Optimization and Yield Enhancement

Catalyst Screening

Comparative studies reveal that SO<sub>4</sub><sup>2−</sup>/TiO<sub>2</sub>-WO<sub>3</sub> provides superior turnover frequency (TOF = 12.4 h⁻¹) relative to H<sub>2</sub>SO<sub>4</sub> (TOF = 8.7 h⁻¹) . The solid acid’s mesoporous structure (BET surface area = 112 m²/g) enhances reactant adsorption and mass transfer .

Solvent Effects

Non-polar solvents (e.g., toluene) improve ester yields by stabilizing the transition state through hydrophobic interactions. Polar aprotic solvents like DMF reduce yields due to competitive coordination with the catalyst .

Table 2: Comparative Performance of Catalytic Systems

CatalystTemp (°C)Time (h)Yield (%)
H<sub>2</sub>SO<sub>4</sub>180878
SO<sub>4</sub><sup>2−</sup>/TiO<sub>2</sub>-WO<sub>3</sub>190687
(NH<sub>4</sub>)<sub>6</sub>[MnMo<sub>9</sub>O<sub>32</sub>]120392

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the hydroxyl group on the benzene ring .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : C₁₈H₃₈O₃
  • CAS Number : 5153-25-3
  • Molecular Weight : 290.51 g/mol
  • Solubility : Poorly soluble in water; soluble in organic solvents.
  • Boiling Point : Approximately 270°C (50 mmHg) .

Biochemical Properties

This compound exhibits notable biochemical properties, making it suitable for various applications:

  • Antimicrobial Activity : It inhibits the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. This property is crucial for its use as a preservative in cosmetics and pharmaceuticals .
  • Endocrine Disruption Potential : The compound can mimic estrogen by binding to estrogen receptors, potentially disrupting hormonal balance in exposed organisms. This characteristic has raised concerns regarding its safety in consumer products .

Cosmetics and Personal Care Products

This compound is widely used in cosmetics due to its ability to absorb UVB radiation, protecting skin from harmful sun exposure. Additionally, it acts as a preservative, extending the shelf life of products by preventing microbial contamination .

Pharmaceutical Formulations

In pharmaceutical applications, this compound is employed to enhance the stability of formulations by preventing microbial growth. Its antimicrobial properties ensure that active ingredients remain effective over time .

Biological Research

Due to its antimicrobial properties, this compound is utilized in biological studies to inhibit microbial growth in samples such as tissues and proteins. This application is essential for maintaining sample integrity during experiments .

Environmental Studies

Researchers use this compound as a model substance in environmental studies to assess the impact of endocrine disruptors in ecosystems. Its presence can indicate potential environmental contamination and hormonal disruption risks .

Case Study 1: Multigenerational Effects on Aquatic Life

A study evaluated the multigenerational effects of this compound on Japanese medaka fish under controlled conditions. The results indicated that exposure to low concentrations (5.32 μg/L) affected fecundity and fertility across generations, highlighting potential ecological risks associated with this compound .

Case Study 2: Estrogenic Activity in Cell Cultures

In vitro studies have demonstrated that at low concentrations, this compound can mimic estrogenic activity in cell cultures. This property allows researchers to investigate cellular responses to estrogenic stimuli, providing insights into hormonal regulation mechanisms .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

Parabens share a common 4-hydroxybenzoic acid backbone but differ in their ester substituents. Key structural and physical differences include:

Compound Name CAS Number Alkyl Chain Physical State (20°C) Melting Point (°C) Boiling Point (°C) Hydrophobicity (Log P)*
Methyl 4-hydroxybenzoate 99-76-3 Methyl Solid 125–128 270–280 1.96
Ethyl 4-hydroxybenzoate 120-47-8 Ethyl Solid 116–118 297–298 2.47
Propyl 4-hydroxybenzoate 94-13-3 Propyl Solid 96–98 315 3.04
Butyl 4-hydroxybenzoate 94-26-8 Butyl Solid 68–70 340 3.57
2-Ethylhexyl 4-hydroxybenzoate 5153-25-3 2-Ethylhexyl Liquid 118–120 270 (6.7 kPa) 5.12 (estimated)

The branched 2-ethylhexyl group in 2-EHHB imparts unique properties:

  • Liquid State : Unlike shorter-chain parabens (solid at room temperature), 2-EHHB is a liquid, enhancing its miscibility in oily formulations .
  • Thermal Stability : Its boiling point under reduced pressure (270°C at 6.7 kPa) suggests moderate volatility compared to linear-chain analogs .

Cosmetic and Industrial Use

  • 2-EHHB : Preferred in products requiring high oil solubility, such as sunscreens, creams, and waterproof coatings. Its liquid form facilitates homogeneous mixing in hydrophobic matrices .
  • Shorter-Chain Parabens (Methyl, Ethyl) : Widely used in aqueous formulations (e.g., shampoos, lotions) due to higher water solubility. However, regulatory restrictions in the EU limit their concentrations due to estrogenic activity .

Biochemical Research

  • 2-EHHB is employed to investigate membrane permeability and protein-lipid interactions, leveraging its strong hydrophobic character .

Toxicity and Environmental Impact

Compound Endocrine Activity Environmental Persistence Regulatory Status (Example)
Methylparaben Moderate Low Restricted in EU (0.4% max)
This compound High (suspected) High (branched chain) Under review by US EPA
  • 2-EHHB : A 2023 US EPA study on Japanese medaka revealed multigenerational reproductive toxicity at concentrations ≥ 100 µg/L, suggesting potent endocrine disruption . Its branched structure may contribute to slower biodegradation, increasing environmental persistence .
  • Shorter-Chain Parabens : Demonstrated estrogenic effects in vitro but degrade faster in aquatic environments .

Biological Activity

2-Ethylhexyl 4-hydroxybenzoate (2-EHHB), also known as ethylhexyl paraben, is an ester of p-hydroxybenzoic acid and is widely used as a preservative in food and cosmetic products due to its antimicrobial properties. This compound has garnered attention for its potential biological activity, particularly concerning endocrine disruption and toxicity in various organisms.

  • Chemical Formula : C₁₈H₃₈O₃
  • CAS Number : 5153-25-3
  • Molecular Weight : 290.51 g/mol
  • Solubility : Poorly soluble in water but soluble in organic solvents.

2-EHHB exhibits its biological activity primarily through its interaction with endocrine pathways. It has been shown to bind to estrogen receptors, potentially mimicking estrogenic activity. This interaction can lead to disruptions in hormonal balance, affecting reproductive and developmental processes in exposed organisms.

Endocrine Disruption

A significant study utilizing the multigenerational extended one-generation reproduction test (MEOGRT) evaluated the effects of 2-EHHB on Japanese medaka fish. The study found that:

  • Fecundity : The lowest observed effect concentration (LOEC) for fecundity was identified at 5.32 µg/L, with significant reductions in fertility observed in subsequent generations (F1 and F2) at higher concentrations (48.8 µg/L) .
  • Growth Indices : Growth was adversely affected in adult females and subadult fish at concentrations as low as 48.8 µg/L .

Amphibian Metamorphosis Assay

In another study focusing on amphibians, 2-EHHB was tested alongside other compounds for their effects on metamorphosis. The results indicated:

  • Developmental Acceleration : Exposure to 2-EHHB resulted in accelerated development compared to control groups, highlighting its potential impact on amphibian life cycles .

Comparative Biological Activity

CompoundOrganismEndpoint MeasuredEffect Concentration (µg/L)Reference
This compoundJapanese MedakaFecundity5.32
This compoundAmphibiansDevelopmental StageVaries
Benzyl Butyl PhthalateAmphibiansDevelopmental Acceleration3.5

Case Studies

  • Multigenerational Effects on Japanese Medaka
    • Conducted under controlled laboratory conditions, this study highlighted the negative impacts of continuous exposure to low concentrations of 2-EHHB on reproductive success across generations, emphasizing the need for further research into its long-term ecological impacts .
  • Aquatic Toxicity Assessment
    • Research involving various aquatic species demonstrated that 2-EHHB could accumulate in tissues, raising concerns about bioaccumulation and potential risks to aquatic ecosystems .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2-Ethylhexyl 4-hydroxybenzoate in complex matrices?

To analyze this compound (CAS 5153-25-3) in mixtures such as biological or environmental samples, high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is widely used. Methodological steps include:

  • Sample Preparation : Liquid-liquid extraction using organic solvents (e.g., ethyl acetate) to isolate the compound from aqueous matrices.
  • Calibration : Use certified reference standards (e.g., BP644 or EMPROVE® ESSENTIAL) for quantification .
  • Detection : Optimize wavelength settings based on the compound’s UV absorption profile (λ~254 nm for parabens). For trace-level detection, mass spectrometry (LC-MS) enhances sensitivity .

Q. What are the critical physicochemical properties influencing the stability of this compound in experimental settings?

Key stability factors include:

  • Storage Conditions : Store in airtight containers at 2–30°C, protected from light and oxidizing agents to prevent degradation .
  • Thermal Stability : Decomposes at 270°C under reduced pressure (6.7 kPa), releasing CO and CO₂ .
  • pH Sensitivity : While specific pH data are unavailable, parabens generally exhibit stability in acidic to neutral conditions but hydrolyze in alkaline environments.

Q. How does this compound exert antimicrobial activity?

The compound disrupts microbial membrane integrity and inhibits essential enzymes (e.g., ATPases). Its lipophilic 2-ethylhexyl chain enhances penetration into lipid bilayers, while the 4-hydroxybenzoate moiety interferes with cellular respiration. Comparative studies with methylparaben suggest similar mechanisms but altered efficacy due to structural differences .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in microbial systems?

  • Enzyme Assays : Use purified 4-hydroxybenzoate 1-hydroxylase (from Candida parapsilosis) to assess substrate specificity. Monitor NADH consumption and oxygen uptake to distinguish coupled hydroxylation from uncoupled oxidase activity .
  • Metabolite Profiling : Employ HPLC or GC-MS to identify degradation products (e.g., 4-aminophenol from 4-aminobenzoate analogs) .
  • Kinetic Analysis : Calculate catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) for substrate analogs to map structure-activity relationships.

Q. What computational approaches are suitable for predicting the interactions of this compound with biological targets?

  • Quantum Mechanical Modeling : Use Density Functional Theory (DFT) with 6-311G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO). A lower band gap (ΔE\Delta E) correlates with higher reactivity, as seen in methylparaben .
  • Molecular Dynamics (MD) : Simulate membrane interactions to evaluate penetration efficiency based on logPowP_{\text{ow}} (predicted ~3.5 for C15H22O3) .
  • Docking Studies : Map hydrogen-bonding interactions with microbial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.

Q. How should researchers address contradictions in toxicological data for this compound?

  • Data Gaps : While acute toxicity data are lacking, prioritize in vitro assays:
    • Ames Test : Assess mutagenicity using Salmonella strains (TA98, TA100) .
    • Carcinogenicity Screening : Use OECD TG 451 guidelines for two-year bioassays in rodents.
  • Exposure Mitigation : Follow OSHA/NIOSH guidelines for PPE (P95 respirators, nitrile gloves) to minimize occupational risks during handling .

Properties

IUPAC Name

2-ethylhexyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIMKVIDORQQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022525
Record name 2-Ethylhexyl p-hydroxybenzoate
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-25-3
Record name 2-Ethylhexyl 4-hydroxybenzoate
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Record name 2-Ethylhexyl p-hydroxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl p-hydroxybenzoate
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Record name 2-ethylhexyl 4-hydroxybenzoate
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Record name 2-ETHYLHEXYL P-HYDROXYBENZOATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Ethylhexyl 4-hydroxybenzoate
2-Ethylhexyl 4-hydroxybenzoate
2-Ethylhexyl 4-hydroxybenzoate
2-Ethylhexyl 4-hydroxybenzoate
2-Ethylhexyl 4-hydroxybenzoate
2-Ethylhexyl 4-hydroxybenzoate

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